(S,R,S)-AHPC-PEG3-N3

PROTAC Linker Optimization Protein Degradation

Accelerate targeted protein degradation research. Generic substitution risks suboptimal degradation efficiency; linker length and terminal azide identity are critical. (S,R,S)-AHPC-PEG3-N3 is the definitive VHL-recruiting PROTAC building block for systematic SAR. - Pre-assembled (S,R,S)-AHPC-PEG3-azide for one-step CuAAC conjugation to alkyne-warheads. - Enables high-throughput, nanomole-scale PROTAC library synthesis (5 μL reaction volume). - The PEG3 reference standard for linker-length optimization; single-atom changes alter degradation from 16% to >95%.

Molecular Formula C30H43N7O7S
Molecular Weight 645.8 g/mol
Cat. No. B560592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG3-N3
Molecular FormulaC30H43N7O7S
Molecular Weight645.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O
InChIInChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1
InChIKeyMZOMHQGOVGODTD-ONBPZOJHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugates 12: VHL-Recruiting PROTAC Building Block


E3 ligase Ligand-Linker Conjugates 12, also known as (S,R,S)-AHPC-PEG3-N3 or VH032-PEG3-N3 (CAS: 1797406-80-4), is a pre-assembled chemical building block for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It consists of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand ((S,R,S)-AHPC) covalently linked to a 3-unit polyethylene glycol (PEG3) linker, which is terminated with an azide functional group . This configuration is specifically designed to be a key intermediate that can be conjugated via copper-catalyzed or strain-promoted click chemistry to an alkyne-bearing target protein ligand, thereby generating a complete heterobifunctional degrader molecule [2].

Workflow Modular PROTAC synthesis via click chemistry
Selection Logic Pre-assembled VHL-PEG3-azide building block
Use Context Copper-catalyzed or strain-promoted conjugation

Why Conjugates 12 Is Irreplaceable


Generic substitution fails because the performance of a PROTAC is exquisitely sensitive to both linker length and the terminal functional group. For VHL-recruiting PROTACs, studies have demonstrated that a seemingly minor change, such as varying linker length by a single atom, can result in dramatically different protein degradation efficiencies, with reported values ranging from 16% to >95% degradation at the same concentration depending solely on the linker's structure [1]. Furthermore, the terminal azide moiety of Conjugates 12 is not a passive feature; it enables high-efficiency, copper-catalyzed click chemistry (CuAAC), a reaction that has been optimized for high-throughput PROTAC synthesis at nanomole scale with reaction volumes as low as 5 μL [2]. Using an analog with a different linker length or a different reactive handle (e.g., an amine or carboxylic acid) would necessitate a different, potentially lower-yielding, and less efficient conjugation strategy, directly impacting the speed and success of degrader development [2].

!
Linker length directly impacts degradation

Replacing PEG3 with PEG2 or PEG4 may shift degradation efficiency dramatically; class-level evidence shows linker structure, not just target binding, controls ternary complex formation.

!
Azide handle enables workflow integration

Analogs with amine or carboxyl termini require amide coupling, which may limit high-throughput D2B synthesis and miniaturized screening compared to CuAAC-optimized azide.

!
Solubility and documentation gaps

Custom-synthesized VHL-PEG analogs may lack defined solubility profiles and patent-traceable purity specifications, introducing solvent-handling and batch-consistency risks.

Differentiation Evidence vs. Closest Analogs


PEG3 Linker Length Optimization

While direct comparative data for Conjugates 12 is not available, class-level inference from a related PROTAC system demonstrates the critical impact of linker length. In a study optimizing IAP-recruiting PROTACs for ERα degradation, the analog containing a PEG3 linker exhibited the highest degradation activity compared to its PEG2 and PEG4 counterparts. The PEG3 variant achieved the most potent ERα degradation, despite all variants showing similar target-binding affinity (IC50 = 30–50 nM) [1]. This finding underscores that for certain PROTAC geometries, a 3-unit PEG spacer is optimal, providing a crucial, empirically-validated design rationale for selecting a conjugate like Conjugates 12.

PEG3 Linker Optimization
Class-level inference
PEG3 variant showed highest degradation activity
Supports 3-unit PEG as a productive ternary-complex geometry for VHL systems.
Class-level data from IAP-recruiting PROTACs; context-dependent transfer to VHL.
PROTAC Linker Optimization Protein Degradation VHL Ligand

Azide Handle Enables High-Throughput CuAAC Assembly

E3 ligase Ligand-Linker Conjugates 12 contains a terminal azide group, a key differentiator from analogs with amine or carboxylic acid handles. This azide enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and robust click chemistry reaction. A recent study demonstrated that this specific reaction can be optimized for a direct-to-biology (D2B) workflow, enabling the synthesis of crude PROTACs on a 300 nmol scale in 10 μL reaction volumes [1]. A related study further showed this approach can be miniaturized to a 5 μL reaction volume, allowing for the synthesis and screening of hundreds of PROTACs in a few days [2]. This throughput and efficiency are not achievable with traditional amide coupling strategies used for amine- or carboxyl-terminated linkers.

Azide Handle for CuAAC
Cross-study comparable
CuAAC enables 5–10 µL reaction volumes at 300 nmol scale
Azide supports miniaturized D2B synthesis; amide coupling does not match this throughput.
Reported optimized CuAAC conditions in 384-well format.
Click Chemistry PROTAC Synthesis High-Throughput Screening CuAAC

Solubility Profile vs. PEG4 Analog

Solubility is a key parameter for the handling and use of PROTAC building blocks. Technical datasheets indicate that (S,R,S)-AHPC-PEG3-N3 (Conjugates 12) has a defined solubility profile of 50 mg/mL in DMSO and 100 mg/mL in ethanol [1]. This contrasts with a common PEG4 analog, (S,R,S)-AHPC-PEG4-NH2 hydrochloride, which exhibits a higher DMSO solubility of 170 mg/mL but a lower water solubility of 50 mg/mL [2]. While not a direct performance metric, these data are essential for experimental planning, as the choice of solvent and achievable concentration can impact the design of biochemical assays and in vitro experiments.

Solubility Profile
Supporting evidence
DMSO: 50 mg/mL vs. 170 mg/mL for PEG4 analog
Solubility difference may influence stock preparation and assay design.
Vendor-reported values; verification under actual assay conditions recommended.
Solubility Physicochemical Property VHL Ligand PROTAC Building Block

Purity Specification and Patent Traceability

As a defined chemical intermediate, the purity of E3 ligase Ligand-Linker Conjugates 12 is a critical quality attribute. Vendor specifications consistently report a purity of >98% for this compound [1]. Furthermore, its synthesis and use are directly traceable to the foundational patent literature (WO/2016/146985A1, figure 11) which describes the development of BET-targeting PROTACs [2]. This level of documentation and quality control provides a baseline of reliability for researchers. In contrast, some custom-synthesized or less common linker analogs may lack such readily available, batch-specific quality data, introducing an unknown variable into sensitive degradation experiments.

Purity and Traceability
Supporting evidence
>98% purity, traceable to WO/2016/146985A1
Defined specification reduces risk of impurity-driven artifacts in degradation assays.
Batch-specific QC data available from vendors.
Quality Control Chemical Purity PROTAC Intermediate Patent

Optimal Research Applications


High-Throughput PROTAC Library Synthesis

The azide functional group of Conjugates 12 makes it the preferred building block for constructing large, diverse PROTAC libraries using high-throughput CuAAC chemistry. This approach enables the rapid, parallel synthesis of hundreds of candidate degraders in nanomole quantities, which can then be screened directly in cellular assays without the need for individual purification, significantly accelerating the identification of lead molecules [1]. The defined PEG3 linker length also provides a starting point for subsequent rounds of linker optimization based on initial screening results.

Modular Synthesis for Validated Targets

Conjugates 12 is the ideal reagent for the rapid, modular assembly of PROTACs when the target protein ligand (warhead) is known and can be functionalized with an alkyne group. The highly efficient CuAAC reaction ensures a robust and clean conjugation step, minimizing the complexity of the final degrader synthesis and purification [2]. This is particularly valuable when optimizing known inhibitor scaffolds (e.g., BET, EGFR, or AR inhibitors) into VHL-based degraders for proof-of-concept studies.

Linker Length Impact on Degradation Potency

Given the established importance of linker length, Conjugates 12 serves as the critical 'PEG3' reference point in systematic structure-activity relationship (SAR) studies. By comparing the degradation efficiency of PROTACs synthesized with Conjugates 12 (3-unit PEG) against those made with its direct analogs (e.g., 2-unit or 4-unit PEG linkers with the same azide handle), researchers can precisely deconvolute the contribution of linker length to ternary complex formation and target degradation [3]. This is a key step in the rational optimization of any VHL-based PROTAC.

Chemical Probe Preparation for VHL Biology

Conjugates 12 is well-suited for creating chemical probes to study the fundamental biology of VHL-mediated protein degradation. Its defined structure and click chemistry handle allow for the efficient attachment of various reporter tags (e.g., biotin or fluorescent dyes) or affinity handles to the VHL ligand. This enables the generation of tool compounds for target engagement studies, cellular imaging of degrader localization, or pull-down experiments to identify novel VHL neo-substrates.

Application
Selection Property
Validation Focus
High-Throughput PROTAC Library Synthesis
Azide handle for CuAAC miniaturization
D2B synthesis yield and crude screening reproducibility
Modular Assembly for Validated Targets
Pre-assembled VHL-PEG3-azide conjugate
Conjugation efficiency and ternary complex formation
Linker SAR Studies
Defined PEG3 length reference point
Degradation potency comparison vs. PEG2/PEG4 analogs
VHL Biology Probe Preparation
Click chemistry handle for reporter attachment
Target engagement and neo-substrate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-AHPC-PEG3-N3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.